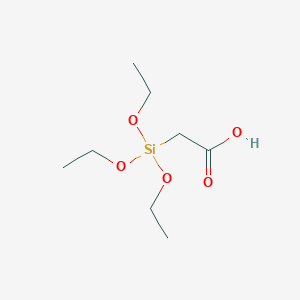

Carboxymethyltriethoxysilane

Description

Properties

IUPAC Name |

2-triethoxysilylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGUZMKNNPEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(=O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431188 | |

| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162781-72-8 | |

| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Theoretical studies on Carboxymethyltriethoxysilane molecular structure.

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing data regarding CMTES's molecular structure, spectral details (FTIR, NMR), and any available quantum chemical calculations. This foundational data will be the bedrock of my exploration.

Analyzing Search Results

I'm now diving into the Google results, with the focus shifting to critical analysis. I'm pinpointing key theoretical and experimental studies related to CMTES, especially those that leverage DFT, MD simulations, and experimental validation. The hydrolysis and condensation reactions of CMTES are also being scoped out.

Structuring the Technical Guide

I'm now moving on to outlining the technical guide's structure. I plan to begin with an introduction to CMTES, its importance, and then delve into detailed sections on its molecular geometry and conformational analysis, relying on theoretical calculations. Following this, I'll tackle vibrational and NMR spectra analysis. I will wrap up by analyzing its reactivity, focusing on hydrolysis and self-assembly as explored through computation.

Methodological & Application

Application Note & Protocol: Covalent Functionalization of Glass Slides with Carboxymethyltriethoxysilane for Advanced Bio-Assays

Abstract: This document provides a comprehensive guide for the robust and reproducible functionalization of glass slides with Carboxymethyltriethoxysilane. The resulting carboxyl-terminated surfaces are essential for the covalent immobilization of proteins, nucleic acids, and other amine-containing ligands, serving as a foundational technology for high-performance microarrays, cell-based assays, and biosensor development. This guide elucidates the underlying chemical principles, furnishes a detailed, field-tested protocol, and outlines critical quality control measures to ensure the generation of high-quality, reactive surfaces for downstream applications in research and drug development.

Scientific Principles & Rationale

The covalent modification of glass surfaces is a critical step in the fabrication of many modern biological research tools.[1][2] Glass, primarily composed of silicon dioxide (SiO₂), presents a chemically inert surface. To render it reactive for the covalent attachment of biomolecules, a multi-step chemical process is employed. The protocol described herein leverages organosilane chemistry to introduce carboxylic acid (-COOH) functional groups, which are versatile handles for subsequent bioconjugation.

1.1 The Chemistry of Surface Activation and Silanization

The process can be dissected into two core stages:

-

Surface Hydroxylation: The initial, and arguably most critical, step is the generation of a high density of silanol groups (Si-OH) on the glass surface. Standard microscope slides possess a passivated surface with limited reactive hydroxyl moieties. Aggressive oxidative cleaning, typically with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or acid/ethanol washes, etches away organic contaminants and hydrates the silica surface, maximizing the exposure of silanol groups.[3][4][5] These silanol groups serve as the primary anchoring points for the silane.[6][7]

-

Silane Deposition & Self-Assembly: this compound is an organofunctional silane. It possesses two key domains:

-

A triethoxysilyl headgroup (-Si(OCH₂CH₃)₃): This group is reactive towards the surface silanols. In the presence of trace water, the ethoxy groups hydrolyze to form reactive silanetriol intermediates (-Si(OH)₃). These intermediates then undergo a condensation reaction with the silanol groups on the glass surface, forming highly stable, covalent siloxane bonds (Si-O-Si).[2]

-

A carboxymethyl functional tail (-CH₂COOH): This is the terminal group that remains exposed after the silane is anchored to the surface. It provides the carboxylic acid functionality required for subsequent coupling reactions.

-

The process results in a self-assembled monolayer (SAM) of carboxymethyl groups covalently linked to the glass substrate, transforming the inert surface into a reactive platform.

Materials & Equipment

2.1 Reagents & Consumables

| Reagent | Grade | Recommended Supplier |

|---|---|---|

| This compound | ≥95% | Sigma-Aldrich, Gelest |

| Standard Glass Microscope Slides | - | Fisher Scientific, VWR |

| Sulfuric Acid (H₂SO₄) | ACS Grade | Sigma-Aldrich |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Fisher Scientific |

| Ethanol, 200 Proof | Anhydrous | Decon Labs, Pharmco |

| Toluene | Anhydrous | Sigma-Aldrich |

| Ultra-pure Deionized (DI) Water | 18.2 MΩ·cm | - |

| Nitrogen Gas (N₂) | High Purity | - |

| Slide Staining Jars and Racks | Glass or PTFE | Wheaton, VWR |

| Magnetic Stir Plate and Stir Bars | - | - |

| Laboratory Oven | Capable of 110°C | - |

| Sonicator Bath | - | Branson, VWR |

2.2 Safety & Handling

-

Piranha Solution: EXTREMELY CORROSIVE AND A STRONG OXIDIZER. It reacts violently with organic materials. Always prepare fresh by adding H₂O₂ to H₂SO₄ slowly. NEVER add acid to peroxide. Handle only in a certified chemical fume hood while wearing a face shield, acid-resistant apron, and heavy-duty chemical-resistant gloves.

-

Organosilanes: this compound is moisture-sensitive and can cause irritation.[8][9] Handle in a fume hood or well-ventilated area. Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen).[10][11]

-

Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.[10]

Detailed Experimental Protocol

This protocol is optimized for a batch of 20 standard (25 x 75 mm) glass slides. Adjust volumes accordingly.

3.1 Part A: Rigorous Cleaning and Surface Hydroxylation

Causality: This step is paramount for achieving a uniform, high-density silane layer. Inadequate cleaning is the most common source of failure, leading to patchy functionalization and high background in subsequent assays.

-

Initial Degreasing: Place slides in a PTFE slide rack. Immerse in a beaker of absolute ethanol and sonicate for 20 minutes.

-

Rinsing: Transfer the slide rack to a beaker of DI water and sonicate for another 20 minutes.

-

Drying: Remove the slides and dry them thoroughly under a stream of high-purity nitrogen gas.

-

Piranha Etching (in a certified fume hood): a. Prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker (e.g., 50 mL H₂O₂ into 150 mL H₂SO₄). The solution will become extremely hot. b. Carefully immerse the dry slide rack into the hot piranha solution. c. Let the slides react for 45-60 minutes. Vigorous bubbling indicates the oxidation of organic residues.

-

Post-Piranha Rinsing: a. Carefully remove the slide rack and immerse it in a large beaker of DI water. b. Rinse extensively with flowing DI water for at least 5 minutes.

-

Final Drying: Dry each slide individually with nitrogen gas. The surface should be exceptionally hydrophilic ("water-sheeting"). Store the activated slides in a vacuum desiccator until ready for silanization. Do not store for more than a few hours.

3.2 Part B: Silanization with this compound

Causality: The use of anhydrous solvent is critical to prevent premature hydrolysis and self-polymerization of the silane in the bulk solution, which would otherwise lead to clumping and non-uniform deposition on the surface.

-

Prepare Silanization Solution: In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For 100 mL of solution, add 2 mL of this compound to 98 mL of anhydrous toluene in a glass staining jar with a tight-fitting lid. Add a small magnetic stir bar.

-

Incubation: Immediately immerse the rack of clean, dry slides into the silanization solution. Cover the jar to minimize exposure to atmospheric moisture.

-

Reaction: Place the staining jar on a magnetic stir plate and stir gently at room temperature for 2-4 hours. Alternatively, the reaction can proceed overnight (16-18 hours) without stirring.

3.3 Part C: Post-Silanization Curing and Washing

Causality: The curing step drives the condensation reaction, forming robust covalent bonds between the silane and the glass surface and cross-linking adjacent silane molecules. The subsequent washing removes any physisorbed silane molecules that are not covalently attached.

-

Solvent Wash: Remove the slide rack from the silanization solution and immerse it in a fresh jar of toluene. Agitate for 5 minutes.

-

Ethanol Wash: Transfer the rack to a jar of absolute ethanol and agitate for 5 minutes to remove the toluene.

-

Drying: Remove the slides and dry thoroughly under a stream of nitrogen gas.

-

Curing: Place the dried slides in a laboratory oven preheated to 110°C. Bake for 60 minutes.

-

Final Storage: After cooling, the functionalized slides are ready for use. For best results, use them immediately. For short-term storage, keep them in a vacuum desiccator or under an inert atmosphere.[12]

Protocol Summary Table

| Step | Procedure | Reagent/Solvent | Time | Temperature |

| A1 | Degreasing | Ethanol | 20 min | Ambient |

| A4 | Hydroxylation | Piranha Solution | 45-60 min | Exothermic |

| B2 | Silanization | 2% Silane in Toluene | 2-4 hours | Ambient |

| C4 | Curing | - | 60 min | 110°C |

Quality Control & Surface Characterization

Trust in the protocol requires validation. The following methods provide quantitative and qualitative assessment of the surface modification.

4.1 Contact Angle Goniometry

This is a rapid and effective method to confirm the chemical modification of the surface.

-

Principle: The water contact angle measures the hydrophobicity of a surface. The highly hydroxylated glass surface is very hydrophilic, while the carboxyl-terminated surface is more hydrophobic.

-

Procedure: A small droplet (1-5 µL) of DI water is placed on the slide surface, and the angle between the substrate and the droplet edge is measured.

-

Expected Results:

Surface Type Expected Contact Angle Clean, Hydroxylated Glass < 15° | Carboxyl-Functionalized Glass | 50° - 70° |

4.2 Functional Validation via Amine Coupling

This test confirms that the surface carboxyl groups are accessible and reactive for bioconjugation.

-

Principle: Use standard EDC/NHS chemistry to couple a fluorescently labeled, amine-containing molecule (e.g., Fluorescein-cadaverine) to the surface.

-

Brief Protocol:

-

Activate carboxyl groups with a fresh solution of EDC (100 mM) and NHS (25 mM) in MES buffer (pH 6.0) for 15 minutes.

-

Rinse with MES buffer.

-

Incubate with Fluorescein-cadaverine (1 mg/mL in PBS, pH 7.4) for 2 hours.

-

Wash thoroughly with PBS and DI water.

-

Dry and image using a fluorescence microscope.

-

-

Expected Result: A successfully functionalized slide will exhibit uniform green fluorescence across the surface, whereas a control (unfunctionalized) slide will show minimal background signal.

Workflow Visualization

The following diagram illustrates the complete process for functionalizing glass slides.

Caption: Workflow for Carboxymethyl Silanization.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent/Patchy Surface | 1. Incomplete cleaning; organic residue remains. 2. Moisture contamination in silane solution. 3. Insufficient rinsing post-piranha. | 1. Increase sonication time or use fresh piranha. 2. Use fresh anhydrous solvents and handle silane under inert gas. 3. Ensure thorough DI water rinse until water sheets perfectly. |

| Low Biomolecule Immobilization | 1. Low density of carboxyl groups. 2. Inactive silane reagent. 3. Slides were not used promptly after functionalization. | 1. Extend piranha etch time; ensure silanization solution is fresh. 2. Purchase new silane; store existing stock properly. 3. Use slides within 24-48 hours of preparation for best results. |

| High Background Fluorescence | 1. Non-covalently bound silane remains. 2. Aggregates of silane polymer formed on the surface. | 1. Increase post-silanization washing time and agitation. 2. Ensure silanization solution is not cloudy and is used immediately after preparation. |

References

-

ResearchGate. (2016). Glass slide functionalization by trimethoxysilanes set-up? [Online discussion]. Available at: [Link]

-

JoVE. (2022). Glass Surface Functionalization for Targeted Cell Isolation. [Video protocol]. Available at: [Link]

-

Nanocs. Carboxylic acid functional glass slides. [Product information]. Available at: [Link]

-

Protocol Online. (2012). Protocol for Coating QD-COOH on glass slides. Available at: [Link]

-

ResearchGate. (2017). Ion exchange that results in silanol formation on glass surface. [Image from publication]. Available at: [Link]

-

PMC - NIH. (2022). Multifunctional bioactive glass nanoparticles: surface–interface decoration and biomedical applications. Available at: [Link]

-

APGBIO. Functionalized Microarray Slides. [Product brochure]. Available at: [Link]

-

Gelest, Inc. (2014). 2-(CARBOMETHOXY)ETHYLTRIMETHOXYSILANE Safety Data Sheet. Available at: [Link]

-

NASA Technical Reports Server (NTRS). Reaction cured glass and glass coatings. Available at: [Link]

-

ResearchGate. (2016). Looking for protocols to functionalize glass surface? [Online discussion]. Available at: [Link]

-

ResearchGate. (2019). Two methods for glass surface modification and their application in protein immobilization. [Publication request]. Available at: [Link]

-

MDPI. (2024). The Story, Properties and Applications of Bioactive Glass “1d”: From Concept to Early Clinical Trials. Available at: [Link]

-

Diva-Portal.org. (2018). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thiol-ene polymer adhesion to improve luminescent solar concentrator performance. Available at: [Link]

-

ResearchGate. (1966). Reaction of Glass with Aqueous Solutions. [Publication request]. Available at: [Link]

-

ACS Omega. (2024). Adsorption Characteristics of Heavy Metals onto Functionalized Microplastics. Available at: [Link]

-

University of Alabama in Huntsville Research | LOUIS. (2018). The effectiveness of different silane formulations to functionalize glass-based substrates. Available at: [Link]

-

ABC NANOTECH CO., LTD. (2016). Material Safety Data Sheet. Available at: [Link]

Sources

- 1. Carboxylic acid functional glass slides [nanocs.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wang.ucsd.edu [wang.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. oss.apgbio.com [oss.apgbio.com]

Troubleshooting & Optimization

How to prevent aggregation of nanoparticles during silanization.

A Guide to Preventing and Troubleshooting Aggregation

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to solve challenges during the surface modification of nanoparticles. This guide is structured to help you both proactively design robust experiments and troubleshoot issues when they arise.

Troubleshooting Guide: Immediate Problem Solving

This section addresses specific aggregation problems encountered during or after the silanization process.

Q1: My nanoparticles aggregated instantly, or very quickly, after I added the silane agent. What went wrong?

This is a common issue often caused by "shock" conditions where the silane polymerizes in the bulk solution rather than reacting controllably on the nanoparticle surface. The polymerized silane acts as a glue, causing rapid and irreversible aggregation.

Immediate Diagnostic Questions:

-

How did you add the silane? Dumping the entire volume in at once creates a localized high concentration, favoring rapid self-condensation of the silane.

-

What is your solvent system? The presence of too much water can cause excessively fast hydrolysis and condensation, leading to bulk polymerization before surface reaction can occur.

-

What is the pH of your nanoparticle suspension? The pH dictates both the surface charge of your nanoparticles and the kinetics of silane reactions.

Core Causes & Solutions

| Cause | Scientific Rationale | Recommended Solution |

| High Local Silane Concentration | Silane hydrolysis and condensation rates are highly concentration-dependent. A local spike in concentration favors inter-silane reactions over the desired silane-nanoparticle surface reaction. | Add the silane agent dropwise over a period of 15-30 minutes to a vigorously stirring nanoparticle suspension. Alternatively, use a syringe pump for a slow, controlled addition rate. |

| Excessive Water Content | Silanes react with water (hydrolysis) to form reactive silanols. Too much water leads to a burst of silanol formation and subsequent rapid self-condensation in the solution. | For alcohol-based reactions (e.g., ethanol), use a fresh, anhydrous grade solvent if possible. A small, controlled amount of water is necessary to initiate the reaction (often 1-5% v/v), but excess should be avoided. |

| Incorrect pH | The rates of hydrolysis and condensation are catalyzed by both acid and base. The isoelectric point (IEP) of the nanoparticle is also critical; at the IEP, the surface charge is neutral, minimizing electrostatic repulsion and making the particles highly susceptible to aggregation. | Adjust the pH of the nanoparticle suspension to be at least 1-2 pH units away from its isoelectric point to ensure high electrostatic stabilization. For silica nanoparticles (IEP ~pH 2-3), basic conditions (pH 8-9) are often used to catalyze the reaction while maintaining stability. |

Workflow Diagram: Mitigating Instant Aggregation

Caption: Controlled vs. uncontrolled silane addition workflow.

Q2: My nanoparticles looked fine during the reaction, but they aggregated during the washing and purification steps. Why?

Aggregation during purification is typically a result of destabilization caused by changes in the chemical environment. The stabilizing factors present during the reaction (e.g., solvent polarity, ionic strength) are altered during washing.

Core Causes & Solutions

| Cause | Scientific Rationale | Recommended Solution |

| Centrifugal Compaction | High-speed centrifugation can create a hard, compact pellet where nanoparticles are forced into close proximity, overcoming repulsive forces. Resuspending this pellet can be difficult or impossible without inducing aggregation. | Use the minimum centrifugation speed and time required to pellet the nanoparticles. After centrifugation, resuspend the pellet immediately using gentle methods like probe sonication in an ice bath or vigorous vortexing. Do not allow the pellet to dry out. |

| Solvent Shock | A drastic change in solvent during washing (e.g., from ethanol to water) can alter the solvation layer around the particles and reduce their stability. This can cause the newly attached silane layer to collapse or interact unfavorably. | If changing solvents, do so gradually. For example, wash sequentially with 75:25, 50:50, 25:75 ethanol:water mixtures before finally dispersing in pure water. |

| Loss of Electrostatic Repulsion | Washing removes ions that may have contributed to the stability of the suspension. If the final suspension medium is pure deionized water, the low ionic strength can sometimes be insufficient to maintain a strong repulsive charge (zeta potential). | Ensure the final storage solution is appropriately buffered to a pH that maintains high surface charge and stability. A low concentration of a non-interfering salt can sometimes improve stability, but this must be tested empirically. |

Frequently Asked Questions (FAQs): Proactive Experimental Design

This section provides foundational knowledge to help you design a successful silanization experiment from the start.

Q3: How do I choose the correct silane, solvent, and concentration?

The optimal choice depends on your nanoparticle type, the desired surface chemistry, and the reaction mechanism you intend to use.

Parameter Selection Guide

| Parameter | Key Considerations & Recommendations |

| Silane Choice | Functionality: Choose a silane with the end-group you need (e.g., -NH2 from APTES, -SH from MPTMS). Reactivity: Trialkoxysilanes (e.g., trimethoxysilane) are more reactive than monoalkoxysilanes. Start with a commonly used silane like (3-Aminopropyl)triethoxysilane (APTES) for amine functionalization or (3-Mercaptopropyl)trimethoxysilane (MPTMS) for thiol groups. |

| Solvent System | Anhydrous (e.g., Toluene): Leads to a more ordered, self-assembled monolayer. The reaction is slower and requires high temperatures. This method is preferred when a thin, uniform coating is critical. Alcohol/Water (e.g., Ethanol/H₂O): Faster and more common. A small amount of water is required to initiate hydrolysis. This method risks forming thicker, less-ordered multilayers and requires careful control to prevent bulk polymerization. |

| Silane Concentration | A common starting point is a concentration that provides theoretical 2-5x surface coverage. However, this must be optimized. Too little: Incomplete surface coverage. Too much: Increased risk of bulk polymerization and multilayer formation. Start with a range and characterize the results. |

Q4: What is the mechanistic difference between silanization in anhydrous vs. aqueous/alcoholic solvents?

Understanding the reaction mechanism is key to controlling the outcome and troubleshooting failures. The core steps are always hydrolysis followed by condensation, but the environment dictates where and how these occur.

-

Hydrolysis: The alkoxy groups (-OR) on the silane react with water to form reactive silanol groups (-OH).

-

Condensation: The silanol groups can then react in two ways:

-

With the Nanoparticle Surface: A silanol group condenses with a hydroxyl group on the nanoparticle surface (e.g., on silica or metal oxides), forming a stable M-O-Si bond. This is the desired reaction.

-

With Other Silanes: Two silanol groups from different silane molecules condense, forming a Si-O-Si bond. This leads to polymerization and aggregation.

-

Mechanism Diagram: Competing Reaction Pathways

Caption: Competing pathways in silanization.

-

In Anhydrous Solvents (e.g., Toluene): Hydrolysis is limited by trace amounts of water on the nanoparticle surface. This forces the reaction to occur primarily at the surface, promoting a well-ordered monolayer.

-

In Aqueous/Alcoholic Solvents: Water is readily available, so hydrolysis and condensation happen quickly throughout the solution. The key to success is to control conditions (pH, concentration, addition rate) to favor the surface reaction over bulk polymerization.

Q5: How can I confirm that my silanization was successful and that my particles are not aggregated?

Proper characterization is a non-negotiable step to validate your results.

Recommended Characterization Techniques

| Technique | What It Measures | Indication of Success | Indication of Aggregation |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of the particles in suspension. | A small, monomodal increase in size (e.g., 2-10 nm) consistent with a thin surface coating. A narrow Polydispersity Index (PDI < 0.2). | A large increase in size. The appearance of a second, larger peak (bimodal distribution). A high PDI (> 0.3). |

| Zeta Potential | Surface charge of the particles. | A significant shift in zeta potential upon functionalization. For example, modifying a negative silica surface with APTES should shift the zeta potential from negative to positive at neutral pH. | A zeta potential value close to zero (-10 to +10 mV), indicating a loss of electrostatic repulsion and high instability. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonds present in the sample. | Appearance of new peaks corresponding to the silane agent (e.g., C-H stretches, Si-O-Si vibrations) after modification. | Spectra may be noisy or show broad, undefined peaks if severe aggregation has occurred. |

| Transmission Electron Microscopy (TEM) | Direct visualization of particle size, shape, and aggregation state. | Particles remain well-dispersed and individually resolved. A thin, uniform coating may be visible at high resolution. | Large, multi-particle clusters and clumps are clearly visible. |

Example Protocol: Silanization of Silica Nanoparticles with APTES in Ethanol

This protocol provides a robust starting point that incorporates the principles discussed above.

Materials:

-

Silica Nanoparticles (SiNPs)

-

Anhydrous Ethanol

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ammonium Hydroxide (NH₄OH, 30%)

-

Deionized Water

Procedure:

-

Dispersion: Disperse SiNPs in anhydrous ethanol to a final concentration of 1 mg/mL. Use bath sonication for 15 minutes to ensure a homogenous suspension.

-

Pre-Reaction Stabilization: Transfer the suspension to a round-bottom flask with a stir bar. Add deionized water to constitute 5% of the total volume. Add ammonium hydroxide to adjust the pH to ~9. Let the suspension stir for 30 minutes.

-

Silane Addition: In a separate vial, prepare a 1% (v/v) solution of APTES in anhydrous ethanol. Using a syringe pump, add the APTES solution to the stirring SiNP suspension at a rate of 0.5 mL/min.

-

Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

-

Purification (Washing):

-

Centrifuge the suspension at a low speed (e.g., 6,000 x g for 20 minutes; optimize for your particle size) to pellet the functionalized nanoparticles.

-

Discard the supernatant.

-

Add fresh ethanol and resuspend the pellet using a brief (30-second) probe sonication in an ice bath.

-

Repeat this wash cycle three times to remove excess silane and ammonia.

-

-

Final Resuspension & Characterization: After the final wash, resuspend the nanoparticles in the desired storage solvent (e.g., ethanol or a buffered aqueous solution). Characterize the final product using DLS, Zeta Potential, and FTIR to confirm successful modification and colloidal stability.

References

-

Wang, L., et al. (2014). Common Methods for the Synthesis and Modification of Silica Nanoparticles. Journal of Nanomaterials. Available at: [Link]

-

Tabatabaei, F., et al. (2021). Effect of APTES concentration on the silanization of silica nanoparticles: optimization and characterization. Journal of Sol-Gel Science and Technology. Available at: [Link]

-

Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]

-

Jafarzadeh, M., et al. (2019). The effect of solvent on the silanization of nanoparticles. Journal of Physics and Chemistry of Solids. Available at: [Link]

-

Rahman, I. A., et al. (2011). Betaine-based amino acid ionic liquid as a novel dispersing agent for silica nanoparticles in aqueous solution. Journal of Colloid and Interface Science. Available at: [Link]

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Carboxymethyltriethoxysilane (CMTES)

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Carboxymethyltriethoxysilane (CMTES). This resource is designed to provide in-depth, field-proven insights into overcoming the common challenge of incomplete hydrolysis. As your partner in scientific discovery, we aim to equip you with the knowledge and tools necessary to ensure the success of your experiments.

The hydrolysis of this compound is a foundational step for its application in surface modification, bioconjugation, and nanoparticle synthesis. Incomplete hydrolysis can lead to inconsistent surface functionalization, poor film formation, and reduced reactivity, ultimately compromising your experimental outcomes. This guide provides a structured approach to troubleshooting, grounded in the chemical principles governing silane chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My CMTES solution remains hazy or forms precipitates after hydrolysis. What is the primary cause?

Answer:

A hazy appearance or the formation of precipitates is a classic indicator of uncontrolled, premature self-condensation of the silanol intermediates. This occurs when the rate of the condensation reaction outpaces the rate of hydrolysis. The primary culprits are typically suboptimal pH conditions and excessive water content.

The hydrolysis of CMTES is a two-step process: (1) hydrolysis of the ethoxy groups to form silanols (Si-OH), and (2) condensation of these silanols to form siloxane bonds (Si-O-Si). Ideally, hydrolysis should be largely completed before significant condensation occurs. When condensation is too rapid, it leads to the formation of insoluble oligomers and polymers, resulting in the observed precipitation.

Troubleshooting Workflow:

-

pH Optimization: The pH of the hydrolysis medium is the most critical parameter. The rate of hydrolysis is significantly faster under acidic or basic conditions compared to neutral pH. Conversely, the rate of condensation is fastest around neutral pH. For controlled hydrolysis, it is often recommended to work at a pH between 3 and 5. At this acidic pH, the hydrolysis reaction is catalyzed, while the condensation reaction is relatively slow, allowing for the generation of a stable solution of hydrolyzed CMTES.

-

Solvent System and Water Content: The concentration of water is also a key factor. Using a mixture of an organic solvent (e.g., ethanol, isopropanol) and water allows for better control over the hydrolysis rate. A common starting point is a 95:5 (v/v) ethanol:water solution, with the pH of the water component adjusted with an acid like acetic acid or hydrochloric acid.

Question 2: I am observing poor surface functionalization or low reactivity of my CMTES-modified substrate. Could this be related to incomplete hydrolysis?

Answer:

Absolutely. Incomplete hydrolysis directly translates to a lower density of reactive silanol groups available for bonding with the substrate or for subsequent conjugation reactions. If the ethoxy groups are not fully converted to hydroxyl groups, the CMTES molecule cannot effectively form covalent bonds with hydroxyl-terminated surfaces (like glass or silica) or participate in cross-linking reactions.

Expert Insight: The steric hindrance from the carboxymethyl group can sometimes impede the complete hydrolysis of all three ethoxy groups, especially under mild conditions. This can lead to a mixture of mono-, di-, and tri-hydroxysilanes in your solution. While mono- and di-hydroxysilanes can still bind to surfaces, the resulting linkage may be less stable and the surface coverage will be lower compared to that achieved with fully hydrolyzed tri-hydroxysilane.

Troubleshooting Protocol: Verifying Hydrolysis Completion

To definitively assess the extent of hydrolysis, you can employ techniques like Fourier-Transform Infrared (FTIR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

FTIR Spectroscopy: Monitor the disappearance of the Si-O-C stretch (around 1100-1000 cm⁻¹) and the appearance of a broad Si-OH stretch (around 3200-3700 cm⁻¹).

-

¹H NMR Spectroscopy: Track the disappearance of the triplet and quartet signals corresponding to the ethoxy group protons.

Visualizing the Hydrolysis and Condensation Pathway

The following diagram illustrates the competing reactions of hydrolysis and condensation. The goal of a well-controlled experiment is to favor the hydrolysis pathway while minimizing premature condensation.

Caption: Hydrolysis vs. Condensation Pathways for CMTES.

Optimizing Your Hydrolysis Protocol

The following table summarizes the key experimental parameters and their impact on CMTES hydrolysis. Use this as a guide for systematic optimization.

| Parameter | Recommended Range | Rationale & Expert Notes |

| pH | 3.0 - 5.0 | Maximizes hydrolysis rate while minimizing condensation. Acetic acid is a common choice for pH adjustment as it is a mild acid. |

| Temperature | 25 - 40 °C | Hydrolysis is an endothermic process. Modest heating can increase the reaction rate, but temperatures above 50°C can significantly accelerate condensation. |

| Reaction Time | 30 min - 4 hours | The optimal time depends on pH, temperature, and concentration. It is advisable to empirically determine the ideal time for your specific system. |

| CMTES Concentration | 1 - 5% (v/v) | Higher concentrations can favor intermolecular condensation. Start with a lower concentration and increase if necessary. |

| Solvent | 95:5 Ethanol:Water (v/v) | A co-solvent system helps to solubilize the apolar CMTES and control the availability of water for hydrolysis. |

Detailed Experimental Protocol: Controlled Hydrolysis of CMTES for Surface Modification

This protocol provides a robust starting point for achieving complete and controlled hydrolysis of CMTES.

Materials:

-

This compound (CMTES)

-

200-proof Ethanol

-

Deionized (DI) Water

-

Acetic Acid (Glacial)

-

pH meter or pH strips

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the Hydrolysis Medium:

-

In a clean glass vessel, combine 95 mL of ethanol and 5 mL of DI water.

-

While stirring, add glacial acetic acid dropwise to adjust the pH of the solution to approximately 4.0.

-

-

CMTES Addition:

-

Slowly add 1-2 mL of CMTES to the acidified ethanol/water mixture while stirring vigorously. This corresponds to a final concentration of approximately 1-2% (v/v).

-

The slow addition is crucial to prevent localized high concentrations that can lead to premature condensation.

-

-

Hydrolysis Reaction:

-

Allow the solution to stir at room temperature (approx. 25°C) for at least 1-2 hours.

-

The solution should remain clear throughout the hydrolysis process. If the solution becomes cloudy, this indicates that condensation is occurring too rapidly.

-

-

Application to Substrate:

-

Immediately after the hydrolysis period, the solution is ready for use in surface modification.

-

Immerse the cleaned, hydroxylated substrate into the hydrolyzed CMTES solution.

-

-

Curing/Annealing:

-

After deposition, the substrate is typically rinsed to remove excess silane and then cured at an elevated temperature (e.g., 100-120°C) to drive the condensation reaction and form stable covalent bonds with the surface and adjacent silane molecules.

-

Logical Troubleshooting Flow

If you are facing issues with incomplete hydrolysis, follow this logical decision tree to diagnose and resolve the problem.

Caption: Troubleshooting Decision Tree for CMTES Hydrolysis.

References

-

Wasserscheid, P. & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH. (A general reference for reaction control, illustrating the principles of managing competing reactions like hydrolysis and condensation). URL: [Link]

-

Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. (A comprehensive guide from a leading supplier that details the pH-dependent rates of hydrolysis and condensation for silanes). URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Validating Covalent Bonding of Carboxymethyltriethoxysilane (CMTES) to Substrates

Foreword for the Modern Researcher

In the realm of surface science and biomaterial development, the ability to tailor surface properties is paramount. Carboxymethyltriethoxysilane (CMTES) has emerged as a versatile silane coupling agent, prized for its ability to introduce carboxylic acid functional groups onto a variety of substrates. These functional groups serve as anchor points for the subsequent immobilization of proteins, peptides, and other biomolecules, forming the foundation of many diagnostic and therapeutic platforms. However, the success of these applications hinges on a critical, yet often assumed, step: the formation of a stable, covalent bond between the CMTES and the substrate.

This guide moves beyond mere procedural descriptions. It is designed to provide you, a discerning researcher, with the analytical tools and conceptual framework to rigorously validate the covalent attachment of CMTES. We will delve into the "why" behind experimental choices, empowering you to not only confirm successful silanization but also to troubleshoot and optimize your surface modification protocols.

The Chemistry of Attachment: Understanding CMTES Reactivity

CMTES belongs to the family of organofunctional alkoxysilanes. Its utility lies in its dual reactivity. The triethoxysilane group is engineered to react with hydroxyl-rich surfaces like glass, silica, and metal oxides. This reaction proceeds in two key stages:

-

Hydrolysis: In the presence of trace amounts of water, the ethoxy groups (-OCH2CH3) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable, covalent siloxane bonds (-Si-O-Substrate). Concurrently, adjacent silanol groups can crosslink with each other, forming a polysiloxane network.

The carboxymethyl group (-CH2COOH) remains oriented away from the surface, presenting a readily available carboxylic acid for further conjugation.

Figure 1: The two-stage reaction mechanism of CMTES with a hydroxylated substrate, proceeding through hydrolysis and condensation to form a covalent bond.

A Multi-Pronged Approach to Validation: No Single Technique Tells the Whole Story

Relying on a single analytical method for validation is a precarious approach. A robust validation strategy employs a suite of complementary techniques, each providing a different piece of the puzzle. This guide will focus on a powerful combination of surface-sensitive techniques: X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Contact Angle Goniometry, supplemented by Atomic Force Microscopy (AFM) for morphological analysis.

X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Confirmation

Why XPS? XPS is arguably the most definitive technique for confirming the elemental composition and chemical state of the top few nanometers of a surface. It provides direct evidence of the silane's presence and insights into the nature of its bonding.

The Experimental Workflow:

Figure 2: A streamlined workflow for preparing and analyzing a CMTES-modified surface using XPS.

Detailed Protocol for XPS Analysis:

-

Sample Preparation:

-

Begin with a pristine, unmodified substrate as a negative control.

-

Execute your standard CMTES silanization protocol.

-

Crucially, perform a series of rigorous rinsing steps with appropriate solvents (e.g., ethanol, deionized water) to remove any physisorbed, non-covalently bound silane molecules.

-

Dry the samples thoroughly under a stream of inert gas (e.g., nitrogen) or in a vacuum oven.

-

-

XPS Data Acquisition:

-

Introduce the control and modified substrates into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans over the C 1s, O 1s, and Si 2p regions.

-

Interpreting the Data: What to Look For

| Element (Region) | Expected Observation on CMTES-Modified Surface | Interpretation |

| Silicon (Si 2p) | Appearance of a peak around 102-103.5 eV. | This binding energy is characteristic of Si-O-Si or Si-O-C bonds, confirming the presence of the silane layer. The exact position can indicate the degree of cross-linking. |

| Carbon (C 1s) | Deconvolution of the C 1s peak should reveal multiple components: a primary peak for C-C/C-H bonds, a component for C-O bonds from the ethoxy groups (if hydrolysis is incomplete) or the carboxymethyl group, and a distinct peak at a higher binding energy (around 289 eV) corresponding to the carboxyl group (O=C-O). | The presence of the carboxyl carbon is a strong indicator of successful CMTES immobilization. |

| Oxygen (O 1s) | The O 1s spectrum will be complex, but an increase in the component associated with Si-O bonds can be observed. | This supports the formation of the siloxane network on the substrate. |

Trustworthiness Check: The key to trustworthy XPS data lies in the comparison to the control substrate. The absence of a silicon signal on the control and its clear presence on the modified surface, coupled with the identification of the unique carboxyl carbon, provides compelling evidence of covalent attachment.

Fourier-Transform Infrared Spectroscopy (FTIR): Vibrational Fingerprinting of Functional Groups

Why FTIR? FTIR, particularly in its surface-sensitive modes like Attenuated Total Reflectance (ATR-FTIR), is a powerful tool for identifying the characteristic vibrational modes of chemical bonds. It allows you to track the disappearance of substrate functional groups and the appearance of those from the CMTES molecule.

The Experimental Workflow:

Figure 3: The experimental sequence for acquiring and analyzing FTIR data for CMTES validation.

Interpreting the Data: Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Change After CMTES Modification | Significance |

| ~3740 cm⁻¹ | Isolated Si-OH (on silica substrates) | Decrease in intensity or disappearance. | Indicates consumption of substrate hydroxyl groups during the condensation reaction. |

| 1000-1100 cm⁻¹ | Si-O-Si stretching | Broad, strong absorbance appears or increases. | Direct evidence of the formation of the polysiloxane network. |

| ~1710-1740 cm⁻¹ | C=O stretching of the carboxyl group | A distinct peak appears in this region. | Confirms the presence of the carboxylic acid functionality. |

| 2800-3000 cm⁻¹ | C-H stretching (from ethyl and methyl groups) | Peaks appear in this region. | Confirms the presence of the organic part of the CMTES molecule. |

Authoritative Grounding: The specific peak positions can be influenced by the local chemical environment. It is always advisable to consult reference spectra and literature values for silanes on similar substrates to aid in accurate peak assignment.

Contact Angle Goniometry: A Simple yet Powerful Probe of Surface Energy

Why Contact Angle? This technique measures the angle at which a liquid droplet meets a solid surface. It is an incredibly sensitive indicator of changes in surface chemistry and energy. A hydrophilic surface (like clean glass) will have a low contact angle, while a more hydrophobic or functionalized surface will exhibit a different angle.

The Experimental Workflow:

Figure 4: Workflow for using contact angle goniometry to validate surface modification.

Interpreting the Data: Tracking the Change

| Surface State | Expected Water Contact Angle | Rationale |

| Clean, Hydroxylated Glass/Silica | < 20° | Highly hydrophilic due to the abundance of surface -OH groups. |

| CMTES-Modified (Pre-hydrolysis of COOH) | 40° - 60° | The organic layer increases the hydrophobicity compared to the bare substrate. The exact angle depends on the packing density and orientation of the CMTES molecules. |

| CMTES-Modified (Post-hydrolysis/deprotonation of COOH) | Can decrease | In a basic aqueous environment, the carboxylic acid deprotonates to the carboxylate (-COO⁻), which can increase the surface's affinity for water, potentially lowering the contact angle. |

Experience-Driven Insight: While a change in contact angle confirms a modification of the surface, it does not, on its own, prove covalent bonding. However, when combined with XPS or FTIR data, it becomes a powerful, high-throughput method for assessing the uniformity and stability of the coating. For instance, measuring the contact angle after extensive sonication in a solvent can provide evidence for the robustness of the covalent attachment.

Comparison with Alternatives: Why Choose CMTES?

CMTES is not the only option for introducing carboxylic acid groups. A common alternative is (3-Aminopropyl)triethoxysilane (APTES) followed by reaction with succinic anhydride.

| Feature | This compound (CMTES) | APTES + Succinic Anhydride |

| Reaction Steps | One-step silanization. | Two-step process: silanization followed by acylation. |

| Simplicity | Higher. Fewer variables to control. | Lower. Requires an additional reaction step with potential side products. |

| Purity of Functional Group | Direct introduction of the carboxyl group. | Potential for unreacted amine groups, leading to a mixed surface functionality. |

| Stability | The Si-C bond is generally very stable. | The amide bond formed is stable, but the two-step process introduces more potential points of failure. |

| Cost | Can be more expensive than APTES. | Generally a more cost-effective route, but requires more labor and reagents. |

The primary advantage of CMTES lies in its simplicity and directness , which often leads to a more uniform and well-defined surface, a critical factor in high-sensitivity applications.

Conclusion: A Self-Validating Protocol is the Cornerstone of Reproducible Science

The validation of covalent bonding is not a mere formality; it is the foundation upon which the reliability of your subsequent experiments is built. By employing a multi-technique approach, you move from assumption to certainty. XPS provides the elemental and chemical proof, FTIR offers the functional group fingerprint, and contact angle goniometry serves as a rapid and sensitive reporter of surface energy changes. Together, these methods form a self-validating system that ensures your CMTES-modified surfaces are precisely what you designed them to be, paving the way for robust and reproducible results in your research endeavors.

References

-

Haque, F., Park, S., Kim, H., & Kim, Y. S. (2021). Surface modification of silica nanoparticles with silane coupling agents and their application to dental composites. Nanomaterials, 11(7), 1775. [Link]

-

Bilyy, R. O., Vovk, V. M., Lutsyk, A. D., Stoika, R. S., & Vovk, M. V. (2014). Covalent immobilization of proteins on the surface of (3-aminopropyl)triethoxysilane-modified glass slides. Ukrainian Biochemical Journal, 86(4), 185-193. [Link]

-

Ray, S., & Shard, A. G. (2011). C 1s and O 1s core level binding energies in polymers for the calibration of binding energy scales. Surface and Interface Analysis, 43(5), 856-861. [Link]

-

Mantry, S., & Thakur, B. (2015). Synthesis and Characterization of Carboxymethyl Chitosan/Silica Hybrid for Adsorption of a Cationic Dye. Journal of Applied Polymer Science, 132(46). [Link]

Introduction: The Critical Role of Surface Chemistry in Medical Device Biocompatibility

An In-Depth Guide to the Biocompatibility Assessment of Carboxymethyltriethoxysilane (CMTES) Coatings for Biomedical Applications

The interface between a medical device and the biological environment is a dynamic landscape where the material's surface chemistry dictates the initial host response. Unwanted protein adsorption, cellular adhesion, and subsequent inflammatory cascades can lead to device failure, thrombosis, and rejection. This compound (CMTES) is a silane coupling agent that can be used to form self-assembled monolayers (SAMs) on various substrates, such as titanium, silicon, and glass, which are commonly used in medical devices and diagnostic tools. The terminal carboxylic acid groups of CMTES offer a hydrophilic and negatively charged surface, which is hypothesized to reduce non-specific protein adsorption and improve biocompatibility.

This guide provides a comprehensive comparison of CMTES coatings with other common biocompatible surface modification strategies. We will delve into the fundamental principles of biocompatibility testing, provide detailed experimental protocols, and present a comparative analysis of performance data, grounded in the ISO 10993 framework for the biological evaluation of medical devices.

Understanding the Host Response to Biomaterial Surfaces

The initial event upon implantation of a medical device is the adsorption of proteins from the surrounding biological fluids, a process governed by the surface's physicochemical properties. This adsorbed protein layer mediates subsequent cellular interactions. An ideal biocompatible surface should minimize the adsorption of proteins that trigger coagulation and inflammatory responses.

Comparative Analysis of Biocompatible Coatings

The selection of a suitable biocompatible coating is a critical design consideration for any medical device. Below is a comparison of CMTES with other commonly employed coating technologies.

| Coating Type | Mechanism of Biocompatibility | Advantages | Disadvantages |

| This compound (CMTES) | Forms a hydrophilic, negatively charged surface that is thought to reduce protein adsorption through electrostatic repulsion and hydration layers. | Simple, robust covalent attachment to hydroxylated surfaces; tunable surface density. | Limited long-term in vivo data; potential for batch-to-batch variability in coating quality. |

| Polyethylene Glycol (PEG) | Creates a steric barrier and a tightly bound water layer that prevents protein approach and adsorption. | "Gold standard" for anti-fouling; extensive research and clinical use. | Susceptible to oxidative degradation in vivo; potential for eliciting an immune response against PEG. |

| Zwitterionic Polymers (e.g., poly(sulfobetaine methacrylate)) | Contain an equal number of positive and negative charges, leading to strong hydration and resistance to protein adsorption. | Excellent anti-fouling properties; stable over a wide range of pH and ionic strengths. | More complex synthesis compared to simple silanization; can be more expensive to produce. |

| Albumin Passivation | Pre-adsorption of serum albumin to saturate protein binding sites on the material surface. | Utilizes the body's own "stealth" protein; can be a simple and effective method. | Non-covalent attachment can lead to desorption over time; potential for exchange with other proteins. |

In Vitro Biocompatibility Assessment of CMTES Coatings: A Step-by-Step Guide

A comprehensive in vitro evaluation is the first step in assessing the biocompatibility of a novel coating like CMTES. These tests are designed to screen for potential toxic effects and to probe the material's interaction with blood components.

Cytotoxicity Testing (ISO 10993-5)

Cytotoxicity assays are used to determine if a material contains leachable substances that could cause cell death. The MTT assay, which measures the metabolic activity of cells, is a commonly used method.

-

Preparation of CMTES-Coated Substrates:

-

Clean and sterilize the substrate material (e.g., glass coverslips).

-

Prepare a 1% (v/v) solution of CMTES in an appropriate solvent (e.g., ethanol).

-

Immerse the substrates in the CMTES solution for a defined period (e.g., 1 hour) to allow for silanization.

-

Rinse thoroughly with the solvent and cure the coating according to the manufacturer's instructions (e.g., 110°C for 1 hour).

-

Sterilize the coated substrates before cell culture.

-

-

Cell Culture:

-

Culture a relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in appropriate culture medium.

-

Seed the cells into a 24-well plate and allow them to adhere overnight.

-

-

Exposure to Coated Substrates:

-

Gently place the sterile CMTES-coated coverslips onto the cell monolayer in each well. Include uncoated coverslips as a negative control and a cytotoxic material (e.g., latex) as a positive control.

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Remove the coverslips and the culture medium.

-

Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Interpretation:

-

Calculate the cell viability as a percentage of the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

-

Caption: Workflow for assessing the cytotoxicity of CMTES coatings using the MTT assay.

Hemocompatibility Testing (ISO 10993-4)

For blood-contacting devices, hemocompatibility is of paramount importance. These tests evaluate the material's propensity to cause thrombosis, coagulation, and hemolysis.

The formation of a thrombus (blood clot) on a material's surface is a major cause of failure for blood-contacting devices. In vitro thrombosis can be assessed by exposing the material to fresh human blood and then quantifying the amount of thrombus formed.

The coagulation cascade can be initiated by contact with a foreign surface. The activated partial thromboplastin time (aPTT) and prothrombin time (PT) are common assays to assess the effect of a material on the intrinsic and extrinsic coagulation pathways, respectively.

Hemolysis is the rupture of red blood cells (RBCs). The ASTM F756 standard practice provides a method for assessing the hemolytic properties of materials.

-

Preparation of Materials:

-

Prepare CMTES-coated substrates and appropriate controls (positive control: water for injection; negative control: saline).

-

Prepare rabbit or human blood stabilized with an anticoagulant.

-

-

Exposure:

-

Incubate a defined surface area of the CMTES-coated material with diluted blood at 37°C for a specified time.

-

-

Analysis:

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

-

Calculation:

-

Calculate the percent hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.

-

Caption: Workflow for the in vitro hemolysis assay of CMTES coatings.

In Vivo Biocompatibility Assessment of CMTES Coatings

While in vitro tests provide valuable initial screening data, in vivo studies are necessary to evaluate the performance of a material in a complex biological system. These studies are typically performed in animal models and are designed to assess the local and systemic tissue responses to an implant.

Implantation Studies (ISO 10993-6)

Implantation studies involve placing the CMTES-coated material in a relevant tissue site (e.g., subcutaneous, intramuscular) in an animal model for a defined period. The tissue surrounding the implant is then examined histologically for signs of inflammation, fibrosis (capsule formation), and tissue integration.

A Comparative Guide to Surface Hydrophilicity Modification using Carboxymethyltriethoxysilane (CMTES)

Introduction: The Critical Role of Surface Hydrophilicity

In fields ranging from biomedical devices and drug delivery to microfluidics and biosensing, the control of surface properties is paramount. Surface hydrophilicity—the tendency of a surface to attract water—governs a cascade of critical interactions, including protein adsorption, cell adhesion, and fluid dynamics on a micro-scale. An unmodified substrate, such as glass or silicon, may present inherent hydrophilicity, but this property is often inconsistent and susceptible to environmental contamination. Therefore, robust and reproducible surface modification techniques are essential for developing high-performance materials and devices.

This guide provides an in-depth evaluation of Carboxymethyltriethoxysilane (CMTES) as a surface modifying agent. We will explore its mechanism of action, compare its performance against common alternatives, and provide detailed, field-proven protocols for its application and characterization.

Deep Dive: this compound (CMTES)

Molecular Structure and Mechanism of Action

This compound (CMTES) is an organosilane that features a unique combination of functional groups. At one end of the molecule, three ethoxy groups (-OCH2CH3) serve as the reactive anchor to the substrate. In the presence of trace amounts of water, these groups hydrolyze to form reactive silanol groups (Si-OH). These silanols can then covalently bond with hydroxyl groups (-OH) present on the surface of substrates like glass, silicon dioxide, or other metal oxides, forming a stable siloxane bond (Si-O-Si).

At the other end, a carboxyl group (-COOH) extends away from the surface. This group is responsible for imparting the desired hydrophilicity. At neutral or alkaline pH, the carboxyl group deprotonates to form a negatively charged carboxylate (-COO⁻), which strongly attracts polar water molecules, leading to a highly wettable surface.

Diagram: CMTES Immobilization on a Silica Surface

Caption: Covalent immobilization of CMTES via hydrolysis and condensation reactions.

Comparative Analysis: CMTES vs. Alternative Silanes

While CMTES is highly effective, the choice of silane depends heavily on the specific application requirements, such as the desired surface charge, degree of hydrophilicity, and biocompatibility. Here, we compare CMTES with two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and a representative PEG-Silane.

-

(3-Aminopropyl)triethoxysilane (APTES): Creates a positively charged surface at neutral pH due to its terminal amine group (-NH2). This is often used for applications requiring electrostatic attraction of negatively charged molecules like DNA.

-

PEG-Silane: Presents a neutral, highly hydrated layer of polyethylene glycol (PEG). PEG-silanes are renowned for their ability to resist non-specific protein adsorption, a critical feature for biomedical implants and biosensors.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes typical performance data obtained from experiments on silicon wafers. The values represent a consensus from multiple studies and should be considered as benchmarks.

| Parameter | This compound (CMTES) | (3-Aminopropyl)triethoxysilane (APTES) | PEG-Silane (2kDa) | Uncoated Silicon Wafer |

| Water Contact Angle (WCA) | 15° - 30° | 45° - 60° | 35° - 50° | 65° - 75° |

| Surface Charge (at pH 7.4) | Negative (-) | Positive (+) | Neutral (0) | Negative (-) |

| Protein Adsorption (BSA) | Low | High | Very Low | Moderate |

| Mechanism | Covalent bond, terminal carboxyl group | Covalent bond, terminal amine group | Covalent bond, PEG chain | Native hydroxyl groups |

| Primary Advantage | High hydrophilicity, negatively charged | Positively charged surface | Excellent anti-fouling properties | Readily available |

Experimental Section: Protocols for Evaluation

Scientific integrity demands reproducible and self-validating protocols. The following workflows are designed to ensure high-quality, consistent surface modifications.

Overall Experimental Workflow

This diagram outlines the logical flow from a clean substrate to a fully characterized, functionalized surface.

Diagram: Surface Modification and Characterization Workflow

Caption: Step-by-step workflow for surface modification and validation.

Protocol 1: Substrate Preparation (Silicon Wafer)

-

Principle of the Method: The goal is to remove organic contaminants and generate a uniform layer of hydroxyl (-OH) groups, which are the anchor points for silanization. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective but extremely hazardous. Oxygen plasma is a safer, dry alternative.

-

Protocol (Oxygen Plasma):

-

Place silicon wafers in a quartz boat.

-

Load into the plasma chamber.

-

Process under the following conditions: 50-100 W power, 200-500 mTorr pressure, 50-100 sccm O₂ flow for 5-10 minutes.

-

Vent the chamber and immediately transfer substrates to the silanization step to prevent re-contamination.

-

-

Control Point: A clean, activated surface should be completely hydrophilic, with a water contact angle near 0°.

Protocol 2: Surface Modification with CMTES

-

Principle of the Method: This protocol uses a solution-phase deposition method. The silane concentration and reaction time are critical parameters that control the density and uniformity of the self-assembled monolayer (SAM). Anhydrous conditions are crucial to prevent silane polymerization in the solution.

-

Protocol:

-

Prepare a 1% (v/v) solution of CMTES in anhydrous toluene in a desiccated environment (e.g., a glove box).

-

Place the freshly activated substrates in the CMTES solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Remove substrates and rinse thoroughly with fresh toluene to remove any non-covalently bound silane.

-

Rinse with ethanol and then deionized water.

-

Dry the substrates under a stream of inert gas (N₂ or Ar).

-

Cure the substrates in an oven at 110°C for 30-60 minutes to drive the condensation reaction and form a stable monolayer.

-

Protocol 3: Characterization of Modified Surfaces

4.4.1 Water Contact Angle (WCA) Goniometry

-

Principle: WCA measures the angle where a liquid-vapor interface meets a solid surface. A lower angle indicates higher hydrophilicity.

-

Method:

-

Place the modified substrate on the goniometer stage.

-

Dispense a 5 µL droplet of deionized water onto the surface.

-

Use the instrument's software to measure the angle at the three-phase contact point.

-

Repeat at least five times on different areas of the surface and report the average and standard deviation.

-

4.4.2 X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS provides quantitative information about the elemental composition of the top few nanometers of the surface, confirming the presence of the silane layer.

-

Method:

-

Load the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey scan to identify all elements present. Look for the appearance of the C 1s and Si 2p peaks.

-

Acquire high-resolution scans of the C 1s region. A peak at ~289 eV is characteristic of the carboxyl (O=C-O) group, confirming the presence of CMTES.

-

4.4.3 Atomic Force Microscopy (AFM)

-

Principle: AFM provides topographical information at the nanoscale, allowing for the assessment of surface roughness and monolayer uniformity.

-

Method:

-

Mount the sample on the AFM stage.

-

Using a silicon nitride tip in tapping mode, scan a 1 µm x 1 µm area.

-

Calculate the root-mean-square (RMS) roughness. A smooth, uniform monolayer will result in a very low RMS value, typically <0.5 nm.

-

Discussion and Field-Proven Insights

Interpreting the Data

A successful CMTES modification will be confirmed by a significant decrease in the water contact angle (typically to <30°), the appearance of a carboxyl peak in the C 1s XPS spectrum, and a smooth surface topography in AFM images. When comparing with alternatives, CMTES provides a superior combination of high hydrophilicity and a negative surface charge. While PEG-silane offers better resistance to protein fouling, its hydrophilicity as measured by WCA can be slightly lower than that of a dense CMTES layer. APTES, with its positive charge, serves a completely different purpose and is unsuitable for applications where protein repulsion is desired.

Choosing the Right Silane: A Decision Framework

-

For maximal hydrophilicity and a negative charge: Choose CMTES. This is ideal for promoting wetting in microfluidic channels or as a base layer for subsequent bio-conjugation via EDC/NHS chemistry.

-

For creating a positively charged surface: Choose APTES. This is the standard for immobilizing DNA, RNA, or other negatively charged biomolecules.

-

For minimizing all biological interaction (anti-fouling): Choose a PEG-Silane. This is the gold standard for implantable devices and biosensors where preventing non-specific binding is the primary concern.

Conclusion

This compound (CMTES) is a powerful and reliable agent for imparting a hydrophilic and negatively charged character to a wide range of substrates. Its performance, particularly in achieving low water contact angles, is excellent. However, its effectiveness relative to other silanes is application-dependent. By following robust, well-controlled experimental protocols and employing a multi-modal characterization approach (WCA, XPS, and AFM), researchers can confidently select and validate the optimal surface modification strategy for their specific scientific and developmental needs.

References

-

Title: Silane-based surface modification of silica particles for improved performance in dental composites. Source: Journal of the Mechanical Behavior of Biomedical Materials. URL: [Link]

-

Title: Surface modification of silicon surfaces with self-assembling monolayers of organosilanes. Source: Gelest, Inc. Technical Brochure. URL: [Link]

-

Title: The effect of silane coupling agents on the properties of dental resin composites: A review. Source: Dental Materials. URL: [Link]

-

Title: Surface modification of nanoparticles with silane coupling agents. Source: IntechOpen. URL: [Link]

-

Title: A review on silane coupling agents for natural fiber/polymer composites. Source: Materials & Design. URL: [Link]

-

Title: Characterization of silane-treated glass fibers by X-ray photoelectron spectroscopy. Source: Journal of Adhesion Science and Technology. URL: [Link]

-

Title: Water Contact Angle (WCA). Source: Biolin Scientific. URL: [Link]

A Comparative Guide to Ethoxy and Methoxy Silanes in Aqueous Solutions for Surface Modification

For researchers, scientists, and drug development professionals working with surface modification and bioconjugation, the choice of alkoxysilane is a critical determinant of success. The stability and reactivity of these molecules in aqueous environments directly impact the quality, consistency, and performance of the final functionalized surface. This guide provides an in-depth comparison of two of the most common classes of alkoxysilanes: ethoxy and methoxy silanes. We will delve into the fundamental chemical differences that govern their behavior in water, present experimental data to support performance claims, and offer detailed protocols for their evaluation.

The Fundamental Distinction: Understanding the Alkoxy Group

The key difference between these two silane families lies in the alkoxy group attached to the silicon atom: a methoxy group (-OCH3) or an ethoxy group (-OCH2CH3). This seemingly minor variation has profound implications for the silane's reactivity, primarily its rate of hydrolysis, which is the crucial first step in forming a stable siloxane bond with a substrate.

Methoxy silanes are generally characterized by a faster hydrolysis rate compared to their ethoxy counterparts. This is attributed to the lower steric hindrance of the methoxy group and its higher susceptibility to nucleophilic attack by water. While this rapid hydrolysis can be advantageous for applications requiring quick processing times, it also leads to a shorter pot life and a greater propensity for self-condensation in solution, which can result in the formation of undesirable aggregates.

Conversely, ethoxy silanes exhibit slower hydrolysis rates, offering a more controlled reaction and a significantly longer working time in aqueous solutions. This enhanced stability makes them a preferred choice for applications demanding a more uniform and reproducible surface coating.

The Chemistry of Silanization in Aqueous Media: Hydrolysis and Condensation

The process of surface modification with alkoxysilanes in an aqueous environment is a two-step reaction:

-

Hydrolysis: The alkoxy groups (-OR) on the silicon atom react with water to form silanol groups (-Si-OH) and the corresponding alcohol (methanol or ethanol). This reaction is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then react with hydroxyl groups on the substrate surface to form stable siloxane bonds (-Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a polysiloxane network on the surface.

Caption: General workflow of silanization in aqueous solutions.

The rate of these reactions is significantly influenced by the pH of the solution. Hydrolysis is typically fastest at pH values between 3 and 4 for acid catalysis and above 9 for base catalysis. The condensation reaction, however, is generally favored at a pH between 4 and 5.

Performance Comparison: Ethoxy vs. Methoxy Silanes

| Performance Metric | Methoxy Silanes | Ethoxy Silanes | Rationale |

| Hydrolysis Rate | Fast | Slow | Lower steric hindrance and higher electrophilicity of the silicon atom in methoxy silanes. |

| Solution Stability (Pot Life) | Short | Long | Slower hydrolysis and self-condensation rates of ethoxy silanes lead to a longer working time in solution. |

| Film Uniformity | Can be less uniform | Generally more uniform | The rapid and often uncontrolled hydrolysis of methoxy silanes can lead to the formation of aggregates and a less homogeneous film. |

| Reactivity | Higher | Lower | The faster formation of reactive silanol groups makes methoxy silanes more reactive in the short term. |

| Byproduct | Methanol | Ethanol | Methanol is a more toxic alcohol than ethanol, which can be a consideration in certain applications. |

Experimental Protocol: Comparative Evaluation of Silane Performance

To objectively assess the performance of ethoxy and methoxy silanes, the following experimental workflow can be employed. This protocol is designed to be a self-validating system, with clear steps for hydrolysis, deposition, and characterization.

Caption: Experimental workflow for comparing silane performance.

Step-by-Step Methodology

1. Materials:

-

Methoxy-functionalized silane (e.g., (3-Aminopropyl)trimethoxysilane)

-

Ethoxy-functionalized silane (e.g., (3-Aminopropyl)triethoxysilane)

-

Deionized water

-

pH meter

-

Glass microscope slides (or other relevant substrate)

-

Nephelometer or UV-Vis spectrophotometer

-

Contact angle goniometer

-

XPS instrument

-

AFM instrument

2. Silane Solution Preparation:

-

Prepare a 1% (v/v) solution of both the methoxy and ethoxy silane in deionized water in separate beakers.

-

Immediately begin monitoring the pH and turbidity of each solution.

3. Monitoring Hydrolysis and Condensation:

-

Turbidity Measurement: At regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes), measure the turbidity of each solution. An increase in turbidity indicates the formation of siloxane oligomers and aggregates due to self-condensation.

-

pH Measurement: Concurrently, measure the pH of each solution. The hydrolysis of alkoxysilanes consumes water and produces alcohol, which can lead to a slight change in pH.

4. Surface Deposition:

-

Pre-clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

-

After a predetermined hydrolysis time (e.g., 1 hour), immerse the cleaned slides into each of the silane solutions.

-

Allow the deposition to proceed for a set duration (e.g., 30 minutes).

-

Remove the slides, rinse thoroughly with deionized water to remove any unbound silane, and cure them in an oven at 110°C for 30 minutes.

5. Film Characterization:

-

Contact Angle Measurement: Measure the water contact angle on the coated and uncoated slides. A change in contact angle indicates successful surface modification.

-

XPS Analysis: Analyze the elemental composition of the surface to confirm the presence of silicon and other elements from the silane.

-

AFM Imaging: Image the surface topography to assess the uniformity and roughness of the deposited silane layer.

Conclusion and Recommendations

The choice between ethoxy and methoxy silanes is highly dependent on the specific application requirements.

-

Methoxy silanes are suitable for processes where rapid reaction kinetics are desired and a shorter pot life is manageable. Their high reactivity can be an asset in achieving a high density of surface functionalization in a short amount of time.

-

Ethoxy silanes are the preferred choice for applications that demand high reproducibility, film uniformity, and a longer working window. Their controlled hydrolysis and slower condensation rates minimize the formation of aggregates in solution, leading to a more ordered and stable functionalized surface.

For applications in drug development and diagnostics, where consistency and reliability are paramount, the superior stability and controlled reactivity of ethoxy silanes often make them the more prudent choice.

References

-

Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. [Link]

-

Nishiyama, N., et al. (1991). The Hydrolysis and Condensation of Trialkoxyvinylsilanes. Journal of Colloid and Interface Science. [Link]

-

Wang, D., et al. (2007). Hydrolysis and condensation of γ-aminopropyltriethoxysilane in the presence of a nanometric colloidal silica. Journal of Colloid and Interface Science. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.